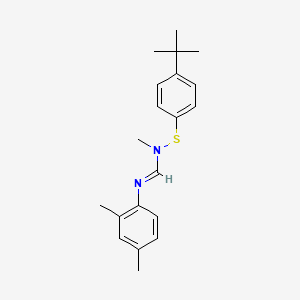
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfanyl Group: The initial step involves the introduction of the sulfanyl group to the methanimidamide backbone. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable halide under basic conditions.
Aromatic Substitution: The next step involves the substitution of the aromatic rings with the desired substituents, such as the 2,4-dimethylphenyl and 4-tert-butylphenyl groups. This can be accomplished through electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl groups into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)-n-methyl-methanimidamide
- N-(4-tert-butylphenyl)-n-methyl-methanimidamide
Uniqueness
N-(2,4-dimethylphenyl)-n-methyl-n-(4-tert-butylphenyl)sulfanyl-methanimidamide is unique due to the presence of both 2,4-dimethylphenyl and 4-tert-butylphenyl groups, which confer distinct steric and electronic properties. These features may enhance its reactivity and binding affinity compared to similar compounds.
Propriétés
Numéro CAS |
58830-31-2 |
|---|---|
Formule moléculaire |
C20H26N2S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)sulfanyl-N'-(2,4-dimethylphenyl)-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N2S/c1-15-7-12-19(16(2)13-15)21-14-22(6)23-18-10-8-17(9-11-18)20(3,4)5/h7-14H,1-6H3 |
Clé InChI |
LOYWPTGGWAAHAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=CN(C)SC2=CC=C(C=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


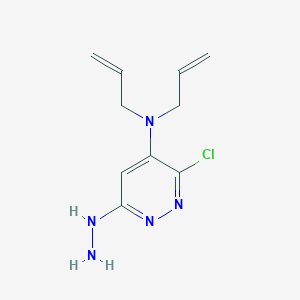
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)


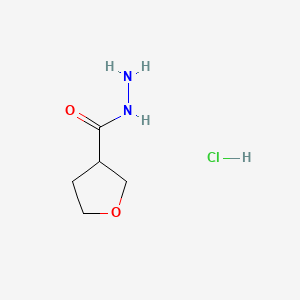
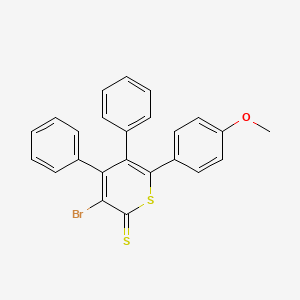
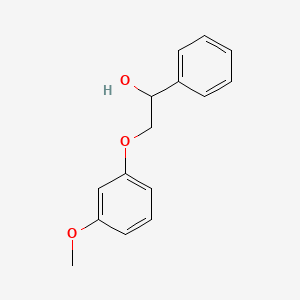
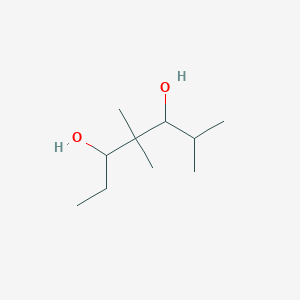
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
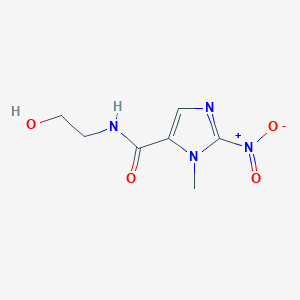
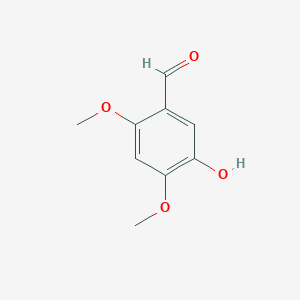
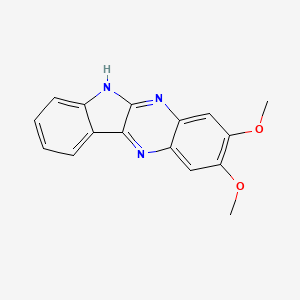
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
